molecular formula C18H26N2O4S B2831479 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903249-95-5

4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2831479
CAS No.: 1903249-95-5
M. Wt: 366.48
InChI Key: UDXKEGKLJUOXHY-UHFFFAOYSA-N
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Description

4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps:

    Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups.

    Piperazine attachment: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Ethanone linkage: The final step involves linking the piperazine-thiopyran structure to the o-tolyloxy ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the thiopyran ring or other functional groups.

    Reduction: Reduction reactions could target the dioxido groups or other oxidized functionalities.

    Substitution: The piperazine and ethanone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science: Its unique structure may be useful in the design of novel materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Studies: Could be used as a probe or reagent in biochemical assays.

Industry

    Chemical Manufacturing: May be used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a different substitution pattern on the aromatic ring.

    1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione lies in its specific combination of functional groups and their spatial arrangement, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXKEGKLJUOXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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